Synthesis Efficiency: 8-Methylimidazo[1,2-a]pyridine Core Preparation via Optimized Cyclocondensation
An optimized synthesis route for 8-methylimidazo[1,2-a]pyridine from 2-amino-3-methylpyridine and 2-bromo-1,1-diethoxyethane provides a quantifiable advantage in yield compared to alternative methods for constructing the imidazo[1,2-a]pyridine core [1]. This high yield reduces the cost and time required for subsequent derivatization steps in drug discovery programs [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 98% yield |
| Comparator Or Baseline | Alternative route using chloroacetaldehyde: 61% yield; Alternative route using ethyl azidoacetate: 9% yield |
| Quantified Difference | 37% to 89% higher yield |
| Conditions | Reaction of 2-amino-3-methylpyridine with 2-bromo-1,1-diethoxyethane in ethanol with catalytic HBr at 90 °C for 26h [1]. |
Why This Matters
Superior synthetic yield directly translates to lower cost per gram for procurement of this core building block, improving research economics and enabling larger-scale synthesis of advanced derivatives.
- [1] CN106279160A. Patent. Preparation method of imidazo[1,2-a]pyridine compound. 2017. View Source
- [2] chem960.com. Synthesis routes for 8-Methylimidazo[1,2-a]pyridine. View Source
